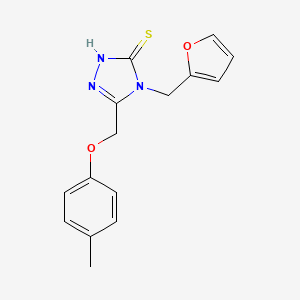

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a triazole ring, and a thiol group

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)20-10-14-16-17-15(21)18(14)9-13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDJTBJEOHNEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the triazole ring: This step involves the reaction of hydrazine derivatives with appropriate nitriles or carboxylic acids.

Attachment of the thiol group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or thiol-containing compounds.

Final assembly: The final compound is obtained by coupling the furan and triazole intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

- 4-(furan-2-ylmethyl)-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

- 4-(furan-2-ylmethyl)-5-(4-nitrophenoxymethyl)-4H-1,2,4-triazole-3-thiol

- 4-(furan-2-ylmethyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methyl group on the phenoxymethyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, specifically characterized by its furan and phenoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C15H15N3O2S

- Molecular Weight : 301.4 g/mol

- CAS Number : 893725-15-0

Anticancer Activity

Research indicates that triazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the cytotoxic effects of various triazole derivatives against several cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) . The presence of the thiol group in this compound is believed to enhance its reactivity and selectivity towards cancer cells.

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4-(Furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | IGR39 | TBD | High |

| N'-(2-hydroxy-5-nitrobenzylidene) derivative | IGR39 | TBD | Moderate |

| Hydrazone derivatives | MDA-MB-231 | TBD | High |

Note: TBD = To Be Determined

Antimicrobial Activity

The compound has also shown significant antimicrobial activity. A prescreening study evaluated various synthesized triazole derivatives against Gram-positive and Gram-negative bacteria as well as yeasts . The results indicated that compounds with a thiol moiety often exhibited enhanced antimicrobial effects compared to their non-thiol counterparts.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | TBD |

| Escherichia coli | 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | TBD |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiol group can participate in redox reactions and may influence cellular signaling pathways related to apoptosis in cancer cells . Additionally, the unique structural features provided by the furan and phenoxy groups enhance its binding affinity to target proteins.

Case Studies

- Cytotoxicity Study : A recent investigation into the cytotoxic effects of triazole derivatives found that those with thiol groups were significantly more effective against melanoma cells compared to other classes of compounds . This reinforces the importance of structural modifications in enhancing biological activity.

- Antimicrobial Screening : In a comprehensive study examining various synthesized triazoles for antimicrobial properties, it was noted that compounds similar to 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol exhibited broad-spectrum activity against multiple bacterial strains .

Q & A

Basic: What are the common synthetic routes for preparing 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis typically involves a multi-step approach starting with the preparation of a hydrazinecarbothioamide intermediate. For example:

Intermediate Formation : React 4-methylphenoxymethyl-substituted hydrazine derivatives with carbon disulfide in basic media to form a thioamide precursor .

Cyclization : Perform cyclization under reflux in ethanol or aqueous KOH to generate the triazole-thiol core. Evidence suggests that using 0.002 M KOH in ethanol with reflux for 1–2 hours yields the triazole ring .

Functionalization : Introduce the furan-2-ylmethyl group via alkylation or Mannich reactions. For instance, react the triazole-thiol with 2-(chloromethyl)furan in the presence of a base like NaH .

Key Considerations : Purification often involves recrystallization from ethanol or aqueous mixtures, with yields optimized by controlling stoichiometry and reaction time .

Basic: How is this compound characterized spectroscopically, and what key signals should researchers prioritize?

Methodological Answer:

Critical spectroscopic markers include:

- NMR :

- ¹H NMR : The thiol proton (-SH) appears as a broad singlet at δ 13–14 ppm. The furan and methylphenoxymethyl groups show distinct aromatic protons (δ 6.5–7.5 ppm) and methyl resonances (δ 2.3–2.5 ppm) .

- ¹³C NMR : The triazole C3-thiol carbon resonates at δ 165–170 ppm, while the furan carbons appear at δ 110–150 ppm .

- IR : A strong S-H stretch near 2550 cm⁻¹ confirms the thiol group. C=N and C-S stretches in the triazole ring appear at 1600–1500 cm⁻¹ .

Advanced Tip : Pair experimental data with DFT calculations (e.g., Gaussian09 at B3LYP/6-311++G(d,p)) to validate structural assignments .

Advanced: How can researchers optimize reaction conditions to improve yields of the triazole-thiol core?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, as seen in analogous triazole syntheses .

- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate alkylation steps, reducing reaction times .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, base concentration, and stoichiometry. For example, a 2³ factorial design could identify optimal KOH molarity (0.002–0.005 M) and reflux duration .

Data Contradiction Note : Some studies report lower yields (~40%) in aqueous KOH due to side reactions, suggesting ethanol-KOH mixtures as a compromise .

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:

To establish SAR:

Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing furan with thiophene or varying the phenoxymethyl group). Mannich reactions or S-alkylation are effective for introducing diversity .

Biological Assays : Test analogs in standardized assays (e.g., antimicrobial disk diffusion, antioxidant DPPH scavenging) to correlate substituent effects with activity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial DHFR. Compare H-bonding interactions of the thiol group versus alkylated derivatives .

Case Study : A 2022 study found that replacing furan with thiophene increased antifungal activity by 30%, attributed to enhanced hydrophobic interactions .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Purity Issues : Validate compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

- Assay Variability : Use internal controls (e.g., fluconazole for antifungal assays) and adhere to CLSI guidelines for reproducibility .

- Substituent Effects : Compare logP values (calculated via ChemAxon) to assess how lipophilicity influences membrane permeability across studies .

Example : A 2020 study reported conflicting MIC values for S-alkyl derivatives; subsequent analysis linked discrepancies to variations in microbial strain virulence .

Basic: What are the best practices for evaluating the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for triazole-thiols) .

- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis at λ_max ≈ 270 nm. Thiol oxidation to disulfides is common in alkaline conditions .

- Light Sensitivity : Store samples in amber vials and test photostability under UV light (254 nm) for 48 hours .

Advanced: What strategies can resolve challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Pair Screening : Use slow evaporation with solvent pairs (e.g., DCM/hexane or ethanol/water) to induce crystallization .

- Additive Use : Introduce co-crystallization agents like crown ethers to stabilize the lattice via H-bonding with the thiol group .

- Temperature Gradients : Cool hot saturated solutions at 0.1°C/min to obtain single crystals suitable for SC-XRD .

Reference : A 2007 study achieved successful crystallization of a similar triazole-thiol using ethanol/water (7:3) at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.